5-Oxo-4-phenylhexanoic acid

Medicinal Chemistry Drug Discovery ADME Properties

Sourcing 5-Oxo-4-phenylhexanoic acid for R&D demands precision. This keto acid scaffold features a non-inert 5-oxo group, a critical pharmacophore and reactive handle for chemoselective derivatization (e.g., reductive amination), which is unattainable with simple reduced analogs. Its specific 3D conformation and physicochemical profile (XLogP3-AA 1.4, TPSA 54.4 Ų) are fundamental for optimizing drug-like properties in RORγt inverse agonist programs and targeted library synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B7903719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4-phenylhexanoic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)C(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-9(13)11(7-8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
InChIKeyIOWZXZAFYLFVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-4-phenylhexanoic Acid for Research: A Keto Acid Scaffold for Biological Activity Studies


5-Oxo-4-phenylhexanoic acid (C12H14O3, MW 206.24 g/mol) is a synthetic keto acid, also known as 4-Phenyl-5-oxohexanoic acid. It is primarily utilized as a research intermediate and scaffold in medicinal chemistry [1]. Its structure, featuring a phenyl group, a carboxylic acid moiety, and a ketone at the 5-position, offers distinct chemical properties. Specifically, it has a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 54.4 Ų [1], which are key physicochemical parameters influencing membrane permeability and oral bioavailability.

The Critical Need for 5-Oxo-4-phenylhexanoic Acid Over Simple Structural Analogs in Research


Generic substitution of 5-Oxo-4-phenylhexanoic acid with simple analogs like 4-phenylhexanoic acid (lacking the 5-oxo group) or 6-phenylhexanoic acid (with a different carbon chain length) is invalid. The 5-oxo group is not inert; it is a critical pharmacophore that introduces a hydrogen bond acceptor [1], enabling specific interactions with biological targets such as enzyme active sites. This functional group also provides a reactive handle for further synthetic elaboration (e.g., reductive amination, Grignard additions) that is impossible with the fully reduced analog. The precise positioning of the phenyl and oxo groups on the six-carbon backbone dictates a specific 3D conformation and electronic distribution, which are fundamental for molecular recognition and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 5-Oxo-4-phenylhexanoic Acid vs. Comparators


Physicochemical Profile: Calculated Lipophilicity and Polar Surface Area vs. Related Acids

The computed physicochemical properties of 5-Oxo-4-phenylhexanoic acid provide a clear basis for differentiation from its non-oxo and positional analogs. Its lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) dictate its potential for membrane permeability and solubility, which are distinct from related compounds [1]. While direct experimental comparison data is unavailable, these computed parameters are fundamental for predicting in vivo behavior and guide analog selection in medicinal chemistry campaigns.

Medicinal Chemistry Drug Discovery ADME Properties

Role as a Precursor to RORγt Inverse Agonists with Demonstrated ADME Profiles

5-Oxo-4-phenylhexanoic acid serves as a core structural motif for developing potent RORγt inverse agonists, a target for autoimmune diseases. While the specific compound itself lacks published activity data, its derivatives have shown favorable ADME profiles. For instance, a closely related 6-oxo-4-phenyl-hexanoic acid derivative (compound 12a) was reported to have a potent RORγt inhibitory activity and a favorable pharmacokinetic profile [1]. This demonstrates the scaffold's value in generating bioactive molecules with drug-like properties, differentiating it from simple, non-functionalized phenylalkanoic acids.

Immunology Inflammation RORγt

Validated Application Scenarios for 5-Oxo-4-phenylhexanoic Acid in Research and Development


Scaffold for RORγt Inverse Agonist Drug Discovery

Use as a starting material for synthesizing a library of 5-oxo-4-phenylhexanoic acid derivatives to be screened for RORγt inverse agonism. This is supported by the successful development of potent RORγt ligands from the closely related 6-oxo-4-phenylhexanoic acid scaffold, which demonstrated favorable ADME profiles [2].

Medicinal Chemistry SAR Exploration

Employ as a key intermediate for systematic structure-activity relationship (SAR) studies. Researchers can modify the carboxylic acid (e.g., to amides or esters), the ketone (e.g., to an alcohol or amine), or the phenyl ring to probe interactions with biological targets. Its distinct physicochemical profile (XLogP3-AA 1.4, TPSA 54.4 Ų) [1] makes it a useful starting point for optimizing drug-like properties.

Synthesis of Keto Acid Derivatives for Chemical Biology

Utilize as a building block in multi-step organic synthesis to create more complex molecules. The 5-oxo group serves as a versatile handle for chemoselective reactions (e.g., reductive amination) to introduce diverse functional groups, enabling the creation of focused chemical libraries for phenotypic screening or target identification.

Technical Documentation Hub

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